2-(3-Bromo-5-methoxyphenyl)ethanamine

Vue d'ensemble

Description

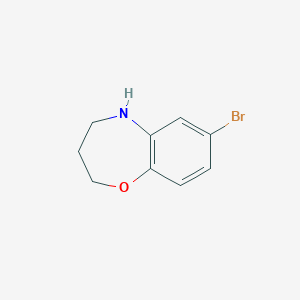

“2-(3-Bromo-5-methoxyphenyl)ethanamine” is a chemical compound with the CAS Number: 262450-67-9 . It has a molecular weight of 266.57 and its IUPAC name is 2-(3-bromo-5-methoxyphenyl)ethan-1-amine hydrochloride . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “2-(3-Bromo-5-methoxyphenyl)ethanamine” is 1S/C9H12BrNO.ClH/c1-12-9-5-7 (2-3-11)4-8 (10)6-9;/h4-6H,2-3,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“2-(3-Bromo-5-methoxyphenyl)ethanamine” is a white to yellow solid . It has a molecular weight of 266.57 and its linear formula is C9H13BrClNO .Applications De Recherche Scientifique

Metabolism and Identification

- Studies have explored the metabolism of psychoactive phenethylamines in rats, identifying various metabolites through methodologies like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which could provide insights into the metabolic pathways and potential toxicological profiles of related compounds (Kanamori et al., 2002).

Pharmacology and Toxicology

- Research on N-benzylphenethylamine derivatives (NBOMes), known for their potent hallucinogenic effects, could offer insights into receptor binding, efficacy, and potential therapeutic applications or hazards of related compounds. The neuropharmacology of these substances, including their actions as serotonin receptor agonists, has been a particular focus, revealing their high potency and selectivity for 5-HT2A receptors, which may inform the development of new therapeutic agents or highlight risks associated with recreational use (Elmore et al., 2018).

Antimicrobial and Antidiabetic Potential

- Some studies have extended to evaluating the antimicrobial and antidiabetic potential of Schiff bases synthesized from related amines, which underwent in vitro testing for bacterial growth inhibition and α-amylase inhibition. These findings suggest potential research applications of 2-(3-Bromo-5-methoxyphenyl)ethanamine derivatives in the development of new treatments for infectious diseases and diabetes (Saranya G et al., 2023).

Analytical Chemistry and Forensic Science

- The analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs highlights the importance of advanced analytical techniques for the identification and quantification of novel psychoactive substances. These methods are crucial for forensic toxicology, drug enforcement, and public health surveillance, suggesting similar analytical approaches could be applied to study 2-(3-Bromo-5-methoxyphenyl)ethanamine and its derivatives (Zuba & Sekuła, 2013).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-(3-bromo-5-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHXNUJVCRLXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-5-methoxyphenyl)ethanamine | |

CAS RN |

262450-67-9 | |

| Record name | 2-(3-bromo-5-methoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/no-structure.png)

![N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2647766.png)

![5-[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2647767.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2647769.png)

![2-Amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2647773.png)

![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2647777.png)

![7-(3-chloro-4-methylphenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2647778.png)

![N-(2,5-difluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2647782.png)